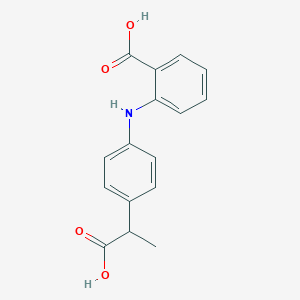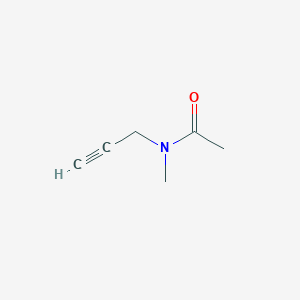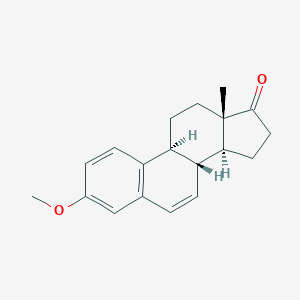![molecular formula C15H18N4O B097962 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19456-74-7](/img/structure/B97962.png)
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-3-MePyP, is a synthetic compound used in scientific research. It is a redox-active molecule that has been shown to have potential applications in a variety of fields, including cancer treatment, neurodegenerative disease research, and photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is complex and not fully understood. It is known to be a redox-active molecule that can undergo reversible oxidation and reduction reactions. It can also generate reactive oxygen species, which can cause oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell death through the production of reactive oxygen species. In neurons, it can protect against oxidative stress and prevent neurodegeneration. It has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide in lab experiments is its selectivity for cancer cells and neurons. This makes it a potential candidate for use in cancer treatment and neurodegenerative disease research. However, one limitation of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is its potential toxicity. Studies have shown that high concentrations of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can be toxic to cells and tissues.
Direcciones Futuras
There are many potential future directions for research on 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is in the development of new photodynamic therapy treatments for cancer. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide and its potential applications in other areas of scientific research.
Métodos De Síntesis
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is synthesized by reacting 3-methylpyridine with p-dimethylaminobenzaldehyde and sodium borohydride. The resulting product is then oxidized with hydrogen peroxide to yield 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide.
Aplicaciones Científicas De Investigación
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been extensively studied for its potential applications in scientific research. One of its most promising applications is in cancer treatment. Studies have shown that 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can selectively target cancer cells and induce cell death through the production of reactive oxygen species. This makes it a potential candidate for use in photodynamic therapy, a type of cancer treatment that uses light to activate photosensitizing agents and kill cancer cells.
In addition to its potential use in cancer treatment, 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has also been studied for its neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
19456-74-7 |
|---|---|
Nombre del producto |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)10-12(14)2/h5-10H,1-4H3 |
Clave InChI |
GMLXUBAGNMEMPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
Sinónimos |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




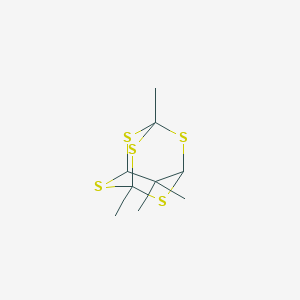
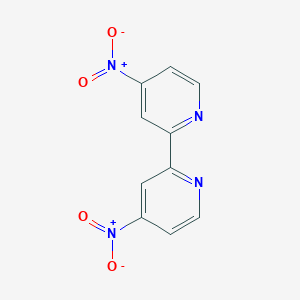
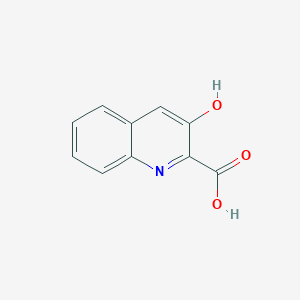

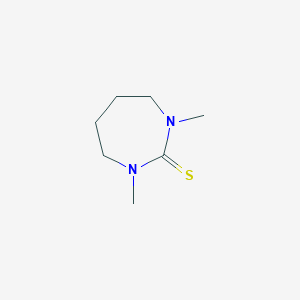
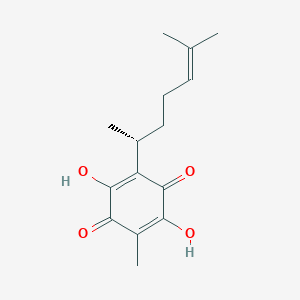
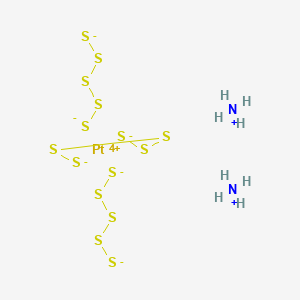
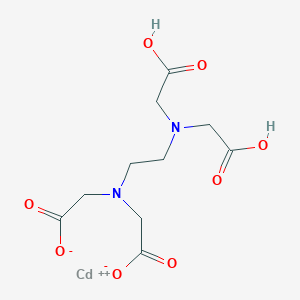
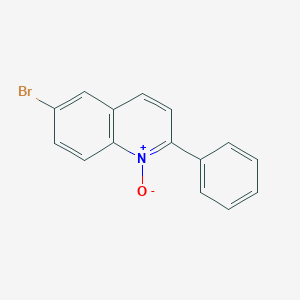
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
